Methyl 2-bromohexanoate
Overview
Description
Methyl 2-bromohexanoate is a chemical compound used in various chemical reactions . It has been used in the synthesis of 2-butyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one .
Synthesis Analysis
This compound can be synthesized through a two-stage process . The first stage involves the reaction of hexanal with ammonium cerium (IV) nitrate and lithium bromide. In the second stage, methanol is added and the reaction mixture is stirred at 35-40°C for 3.5 hours .Molecular Structure Analysis
The molecular formula of this compound is C7H13BrO2 . Its molecular weight is 209.08 g/mol . The IUPAC name for this compound is this compound .Chemical Reactions Analysis
This compound undergoes an addition reaction with methyl-10-undecenoate to yield lactone and dimethyl-2-butyltridecandioate .Physical and Chemical Properties Analysis
This compound has a molecular weight of 209.08 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has five rotatable bonds . Its exact mass and monoisotopic mass are both 208.00989 g/mol . The topological polar surface area is 26.3 Ų .Scientific Research Applications
Synthesis of Thiolcarbamates and Alkanethioates : Methyl 2-bromohexanoate is involved in the synthesis of S-methyl 2-bromohexanethioate and other compounds through reactions with methyl thiocyanate in trifluoroacetic acid (Yu. N. Polivin & E. A. Ageev, 1991).
Alternatives to Methyl Bromide in Agriculture : Research has been conducted on alternatives to methyl bromide, a fumigant, where this compound can be relevant. This includes studying different cropping systems and post-harvest uses (S. Schneider et al., 2003).
Polymer Surface Modification : It's used in modifying polymer surfaces, like poly(methyl methacrylate) and polyethylene, by creating alkyl radicals derived from bromohexanoic acid. This allows for efficient surface patterning with various organic groups (Dardan Hetemi et al., 2016).
Study of Bromodeoxyuridine (BrdU) Effects : In a study on neural stem cells, Bromodeoxyuridine (BrdU), which is related to this compound, was found to induce DNA methylation changes and affect stem cell differentiation (L. Schneider & F. d’Adda di Fagagna, 2012).
Nematode Management in Agriculture : Research on managing nematodes without methyl bromide, where this compound could be an alternative, emphasizes the need for greater knowledge of nematode biology and alternative chemical, genetic, and cultural control measures (I. Zasada et al., 2010).
Synthesis of Organic Compounds : this compound has been used in the synthesis of various organic compounds, including Methyl 7-Oxoheptanoate, which is a key intermediate in the preparation of prostaglandins (Roberto Ballini & Marino Petrini, 1984).
Corrosion Inhibition : It is used in the synthesis of corrosion inhibitors, like Methyl 11-bromoundecanoate, which shows high efficiency in protecting carbon steel in acidic environments (D. S. Chauhan et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
Methyl 2-bromohexanoate is known to undergo addition reactions with other compounds. For instance, it can react with methyl-10-undecenoate to yield lactone and dimethyl-2-butyltridecandioate . This suggests that this compound can act as a reactant in organic synthesis, contributing to the formation of more complex molecules.
Result of Action
The primary result of this compound’s action is the formation of new compounds through addition reactions. For example, it can react with methyl-10-undecenoate to form lactone and dimethyl-2-butyltridecandioate .
Biochemical Analysis
Biochemical Properties
Methyl 2-bromohexanoate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It undergoes addition reactions with other compounds, such as methyl-10-undecenoate, to yield lactone and dimethyl-2-butyltridecandioate . The compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds and the modification of existing ones. These interactions are crucial for the synthesis of biologically active molecules and the study of enzyme mechanisms.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been studied for its effects on gene mutation in bacterial cells, where it was found to be non-mutagenic under specific conditions . The impact of this compound on cellular function is essential for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can act as an alkylating agent, modifying the structure of proteins and nucleic acids. This modification can lead to changes in enzyme activity, inhibition or activation of metabolic pathways, and alterations in gene expression . Understanding these molecular interactions is crucial for developing new drugs and therapeutic strategies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, but its activity may decrease over time due to degradation . Monitoring these temporal effects is essential for accurate experimental results and reproducibility.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that the compound’s toxicity is dose-dependent, with higher doses causing more significant cellular damage and adverse effects . Understanding these dosage effects is crucial for determining safe and effective therapeutic doses.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. These reactions involve the modification of the compound by enzymes such as cytochrome P450, leading to the formation of metabolites that can be excreted from the body . The study of these metabolic pathways is essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s therapeutic effects and potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Studying its subcellular localization helps in understanding its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-bromohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLPDRIMFIXNBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052715 | |
Record name | Methyl 2-bromohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-19-2 | |
Record name | Hexanoic acid, 2-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5445-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, 2-bromo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5445-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanoic acid, 2-bromo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 2-bromohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-bromohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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